molecular formula C10H13BrO2 B1289039 1-Bromo-4-(2-ethoxyethoxy)benzene CAS No. 39255-20-4

1-Bromo-4-(2-ethoxyethoxy)benzene

Cat. No. B1289039
CAS RN: 39255-20-4
M. Wt: 245.11 g/mol
InChI Key: QACZJJNHOATNHA-UHFFFAOYSA-N
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Description

The compound 1-Bromo-4-(2-ethoxyethoxy)benzene is a brominated benzene derivative with an ethoxyethoxy substituent at the para position relative to the bromine atom. This structure suggests potential reactivity typical of aryl bromides and ethers, which may be exploited in various synthetic applications.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and careful control of reaction conditions. For example, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a series of reactions including bromination and alkylation, followed by characterization techniques such as NMR and IR spectroscopy . Similarly, the synthesis of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene demonstrates the use of etherification and carbonylation reactions to introduce functional groups onto the benzene ring .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene was determined, revealing a monoclinic space group and specific hydrogen bonding motifs that contribute to the compound's three-dimensional network . Density functional theory (DFT) calculations can also provide insights into the optimized structure and predict spectral properties, as seen in the study of 1-bromo-4-(3,7-dimethyloctyl)benzene .

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions. The presence of a bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution reactions. For example, the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols in the presence of InCl3•4H2O leads to both addition-elimination and substitution products . Additionally, the reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, as well as the steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(2-ethoxyethoxy)benzene would be influenced by its molecular structure. The presence of the bromine atom and the ether group would affect its boiling point, solubility, and density. The compound's reactivity in light-emitting applications was investigated, showing specific UV-Vis and fluorescence spectra, indicating potential use in optoelectronic devices . The solid-state interactions, such as C–Br...π(arene) and Br...Br interactions, can significantly influence the packing and stability of these compounds, as seen in the study of dibromo-bis(phenylalkoxy)benzene derivatives .

Scientific Research Applications

Application 1: α-Bromination Reaction on Acetophenone Derivatives

  • Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
  • Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes: Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 2: Synthesis of Dapagliflozin

  • Summary of the Application: Dapagliflozin is a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes . While “1-Bromo-4-(2-ethoxyethoxy)benzene” is not directly mentioned, a similar compound “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene” is used as a reagent in the synthesis of Dapagliflozin .
  • Results or Outcomes: The outcome of this application is the production of Dapagliflozin, a potent drug for the treatment of type 2 diabetes .

properties

IUPAC Name

1-bromo-4-(2-ethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-12-7-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACZJJNHOATNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301026
Record name 1-Bromo-4-(2-ethoxyethoxy)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID501301026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-ethoxyethoxy)benzene

CAS RN

39255-20-4
Record name 1-Bromo-4-(2-ethoxyethoxy)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Bromo-4-(2-ethoxyethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(2-ethoxyethoxy)benzene
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Synthesis routes and methods

Procedure details

In DMF (80 ml) was dissolved 4-bromophenol (10 g). To the mixture was added at room temperature potassium carbonate (16.0 g) and then were added 2-chloroethylethyl ether (8.3 ml) and sodium iodide (9.53 g), and the mixture was stirred at 90° C. for 5 hours. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with 1N sodium hydroxide and saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 1-bromo-4-(2-ethoxyethoxy)benzene (10.7 g). In THF (100 ml) was dissolved 1-bromo-4-(2-ethoxyethoxy)benzene (10.3 g). To the mixture was added dropwise at −78° C. 1.6M n-butyllithium/hexane (29.1 ml), and the mixture was stirred for 1 hour. To the mixture was added dropwise a solution of trimethyl borate (13.2 g) in THF (13 ml) and the mixture was stirred for 30 minutes and warmed to room temperature. To the mixture was added 10% sulfuric acid (50 ml), and the mixture was stirred for 15 minutes. The reaction mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was washed with hexane/isopropylether to give 4-(2-ethoxyethoxy)phenyl borate (2.52 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
9.53 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Waliszewski, ZS Parr, A Michalska, R Halaksa… - Organic …, 2022 - Elsevier
In this study, the end group polarity of (5,5′)-biphenyl-(2,2’)-bithiophenes (PTTPs) was systematically varied from alkyl (1) to alkoxy (2) with one oxygen atom to glycol (3) with two …
Number of citations: 3 www.sciencedirect.com

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